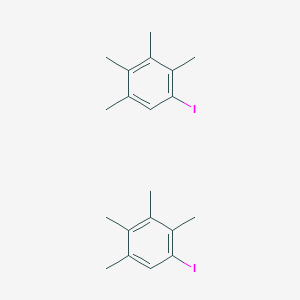

1-iodo-2,3,4,5-tetramethylbenzene

Description

Contextualization within the Field of Halogenated Aromatic Compounds

Halogenated aromatic compounds are a large and diverse class of chemicals characterized by one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached directly to a benzene (B151609) ring or other aromatic system. researchgate.netiloencyclopaedia.org These compounds are notable for their chemical stability, which is largely due to the strength and inertness of the carbon-halogen bond. scirp.org This stability has led to their use in a wide array of industrial and commercial applications, including as solvents, pesticides, flame retardants, and dielectric fluids. researchgate.net

Within this broad category, iodoaromatics such as 1-iodo-2,3,4,5-tetramethylbenzene (B1586467) hold a special place. The carbon-iodine bond, while still robust, is the most reactive among the carbon-halogen bonds. This characteristic makes iodoarenes particularly useful as intermediates in organic synthesis. They are pivotal precursors for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. koreascience.kr Furthermore, iodinated aromatic compounds are found as components in some pharmaceutical agents. scirp.org The study of halogenated aromatics is also driven by environmental science, as their persistence can lead to them becoming pollutants, necessitating research into their degradation and detoxification pathways. scirp.orgresearchgate.net

Significance of the Tetramethylbenzene Framework in Organic Synthesis and Materials Science

The core of this compound is the 1,2,3,4-tetramethylbenzene (B1201564) scaffold, also known as prehnitene. This framework is one of three isomers of tetramethylbenzene. wikipedia.org The arrangement of four adjacent methyl groups on the aromatic ring creates a unique steric and electronic environment. The methyl groups are electron-donating, making the aromatic ring highly nucleophilic and susceptible to electrophilic substitution reactions like iodination. wikipedia.org

The prehnitene framework is a crucial building block for advanced materials. A key application involves its use as a starting material for synthesizing halogenated benzene-1,2,3,4-tetracarboxylic acids. nsf.gov In a synthetic pathway, 1,2,3,4-tetramethylbenzene is first halogenated (e.g., iodinated to form this compound and related compounds) and then subjected to exhaustive oxidation. nsf.gov This process converts the four methyl groups into carboxylic acid groups, yielding a tetracarboxylic acid. These acids are precursors to diimide derivatives, which are being explored for their potential as building blocks in electronic materials due to their specific electronic and geometric properties. nsf.gov The high degree of substitution on the benzene ring imparts specific solubility, processing, and performance characteristics to the resulting polymers and materials.

Overview of Key Research Avenues and Historical Developments

The study of tetramethylbenzenes dates back to the foundational work in organic chemistry. Early investigations by chemists like Charles Friedel and James Crafts included the study of various isomers formed from methylation reactions of benzene and its derivatives. elsevier.es

Modern research has focused significantly on the selective functionalization of these electron-rich aromatic rings. The synthesis of aryl iodides is a particularly active field, as these compounds are versatile synthetic intermediates. koreascience.kr Several methods have been developed for the efficient and regioselective iodination of activated arenes like tetramethylbenzene. These include:

Iodine with an Oxidizing Agent: Molecular iodine is often activated by an oxidizing agent to generate a more potent electrophilic iodine species. Systems such as iodine combined with metallic nitrates (e.g., NaNO₃, KNO₃) in acetic acid have proven effective for the para-selective iodination of aromatic rings with electron-donating groups. koreascience.kr

Triiodoisocyanuric Acid (TICA): TICA has been developed as a convenient and efficient reagent for the regioselective iodination of activated aromatic compounds under mild conditions, offering good to excellent yields. scielo.br

Selectfluor™ Mediated Iodination: The fluorinating reagent Selectfluor™ (F-TEDA-BF₄) can also act as a mediator for effective iodination when used in conjunction with elemental iodine. chem-soc.si

A primary research avenue for this compound is its use as a specific intermediate. For instance, recent studies have detailed its synthesis as a precursor to halogenated benzene-1,2,3,4-tetracarboxylic diimides, which are of interest for applications in advanced electronic materials. nsf.gov This highlights the compound's role not as an end-product, but as a crucial stepping stone in multi-step synthetic sequences aimed at creating complex, functional molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 54509-71-6 | epa.govbldpharm.commatrix-fine-chemicals.com |

| Molecular Formula | C₁₀H₁₃I | bldpharm.commatrix-fine-chemicals.com |

| Molecular Weight | 260.11 g/mol | scbt.com |

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| SMILES | CC1=C(C)C(C)=C(C)C(I)=C1 | matrix-fine-chemicals.com |

| InChIKey | PSTRAAIJGQNXGR-UHFFFAOYSA-N | matrix-fine-chemicals.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | - | C₁₀H₁₃I |

| 1,2,3,4-Tetramethylbenzene | Prehnitene | C₁₀H₁₄ |

| 1,2,4,5-Tetramethylbenzene (B166113) | Durene | C₁₀H₁₄ |

| Benzene | - | C₆H₆ |

| Triiodoisocyanuric acid | TICA | C₃I₃N₃O₃ |

| Selectfluor™ | F-TEDA-BF₄ | C₇H₁₄B₂ClF₄N₂ |

| Sodium nitrate (B79036) | - | NaNO₃ |

| Potassium nitrate | - | KNO₃ |

| Acetic acid | - | C₂H₄O₂ |

Properties

Molecular Formula |

C20H26I2 |

|---|---|

Molecular Weight |

520.2 g/mol |

IUPAC Name |

1-iodo-2,3,4,5-tetramethylbenzene |

InChI |

InChI=1S/2C10H13I/c2*1-6-5-10(11)9(4)8(3)7(6)2/h2*5H,1-4H3 |

InChI Key |

GNWRDEULACDBCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)I.CC1=CC(=C(C(=C1C)C)C)I |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Iodo 2,3,4,5 Tetramethylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Iodo-2,3,4,5-tetramethylbenzene (B1586467) is an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. The electron-donating nature of the four methyl groups on the benzene (B151609) ring can influence the reactivity of the C-I bond, and the steric hindrance imposed by the ortho-methyl groups can play a significant role in the reaction outcomes.

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. nih.gov this compound, as an aryl iodide, is a highly reactive coupling partner in these transformations.

Suzuki-Miyaura Reaction: This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. wikipedia.org Aryl iodides are particularly effective electrophiles in this process. The Suzuki-Miyaura reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and functional materials. wikipedia.orgontosight.ai The general applicability of this reaction to aryl iodides suggests that this compound would readily couple with various organoboron reagents to form sterically hindered biaryl structures.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the arylation of olefins. wikipedia.orgresearchgate.net The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Given that iodobenzene (B50100) is a classic substrate for the Heck reaction, this compound is expected to undergo similar transformations with a variety of alkenes, leading to the formation of tetramethylstyrene derivatives. The reaction conditions often involve a palladium source, a phosphine (B1218219) ligand, and a base. koreascience.kr

Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The Sonogashira coupling is a highly reliable method for the synthesis of arylalkynes. libretexts.org The reaction of this compound with terminal alkynes would yield 1-alkynyl-2,3,4,5-tetramethylbenzene derivatives. The reaction conditions are generally mild, and a variety of functional groups are tolerated. organic-chemistry.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

| Reaction | Coupling Partner | Product Type | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Biaryl | Pd catalyst, base |

| Heck | Alkene | Substituted alkene | Pd catalyst, base |

| Sonogashira | Terminal alkyne | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, base |

Beyond carbon-carbon bond formation, palladium catalysis is also instrumental in forging carbon-heteroatom bonds, a critical transformation in the synthesis of numerous biologically active molecules and materials. nih.govgoogle.com Aryl iodides like this compound are competent electrophiles for these reactions.

The formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds often follows a catalytic cycle similar to that of C-C coupling reactions, involving oxidative addition, ligand exchange, and reductive elimination. nih.gov For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines to form arylamines. Similarly, related palladium-catalyzed systems enable the coupling with alcohols or phenols to form aryl ethers, and with thiols to form aryl thioethers. chemicalbook.com While specific examples with this compound are not prevalent in the searched literature, the general principles of these reactions are well-established for a wide range of aryl halides. chemicalbook.com

Nickel catalysts have emerged as a powerful alternative and, in some cases, a superior choice to palladium for cross-coupling reactions. researchgate.net They are often more cost-effective and can exhibit unique reactivity. Nickel-catalyzed cross-couplings of aryl halides, including iodides, with a variety of coupling partners are well-documented. researchgate.netnih.gov

A key area of mechanistic divergence between nickel and palladium catalysis is the accessibility of different oxidation states and the propensity to engage in single-electron transfer (SET) pathways. nih.gov This is particularly evident in dual catalytic systems, such as those combining a nickel catalyst with a photoredox catalyst. nih.govresearchgate.netacs.org In such systems, the photocatalyst can facilitate the reduction of a Ni(II) species to a lower oxidation state, initiating the catalytic cycle. nih.gov These approaches have enabled the coupling of challenging substrates and the formation of bonds that are difficult to achieve with traditional palladium catalysis. nih.gov The coupling of this compound under nickel catalysis, potentially in a photoredox setting, could offer alternative pathways to functionalized tetramethylbenzene derivatives.

Cobalt catalysis has gained prominence for its ability to mediate cross-electrophile couplings, where two different electrophiles are coupled in the presence of a reductant. dicp.ac.cnrsc.org This strategy avoids the pre-formation of organometallic nucleophiles. nih.gov Recent advancements have extended this methodology to enantioselective transformations. dicp.ac.cnnih.gov

In a notable example, cobalt complexes of chiral pyrox ligands have been shown to catalyze the enantioselective reductive coupling of iododienes with aryl iodides. dicp.ac.cn This reaction allows for the stereoselective synthesis of 5- to 7-membered azacycles with quaternary stereocenters. dicp.ac.cn The mechanism involves the selective coupling of an alkylcobalt(I) intermediate, generated after cyclization, with the aryl iodide. dicp.ac.cn Although this compound was not the specific aryl iodide used in the cited study, the successful coupling of various aryl iodides suggests its potential applicability in similar cobalt-catalyzed enantioselective cross-electrophile couplings. dicp.ac.cn

Chemistry Involving Hypervalent Iodine Species Derived from this compound

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons, are valuable reagents in organic synthesis, acting as powerful and selective oxidizing agents. umn.edursc.org They are generally classified as λ3-iodanes (iodine(III)) and λ5-iodanes (iodine(V)). umn.edu The properties and reactivity of these species can be tuned by the substituents on the aryl ring.

The synthesis of hypervalent iodine compounds typically involves the oxidation of an iodoarene. umn.edursc.org For this compound, the corresponding λ3- and λ5-iodanes can be prepared through established protocols.

λ3-Iodanes: These compounds, such as diacetoxy(aryl)iodanes and dichloro(aryl)iodanes, can be prepared by treating the parent iodoarene with oxidizing agents like peracetic acid in the presence of an appropriate ligand source (e.g., acetic acid or chlorine). rsc.org For example, the reaction of an iodoarene with a peroxy acid can yield an iodylarene, which can then be treated with glacial acetic acid to form the diacetoxyiodane.

λ5-Iodanes: The most common λ5-iodanes are iodylarenes (ArIO2) and periodinanes, such as the Dess-Martin periodinane (DMP). rsc.org Iodylarenes can be prepared by the oxidation of iodoarenes with strong oxidizing agents like Oxone®. umn.edu These compounds are often polymeric and insoluble in most solvents. The synthesis of periodinanes typically involves the oxidation of the corresponding 2-iodobenzoic acid derivative. While a direct synthesis of a DMP analogue from this compound is not straightforward due to the lack of a carboxylic acid at the ortho position, the corresponding iodylarene could be synthesized.

The characterization of these hypervalent iodine compounds relies on standard spectroscopic techniques such as NMR and mass spectrometry, and in many cases, X-ray crystallography to elucidate their precise structures. umn.edu

Table 2: Classes of Hypervalent Iodine Compounds

| Class | Iodine Oxidation State | General Structure | Example |

|---|---|---|---|

| λ3-Iodane | III | ArIL₂ | Dichloro(phenyl)iodane |

| λ5-Iodane | V | ArIO₂ | Iodylbenzene |

Oxidative Functionalization Reactions Mediated by Hypervalent Iodine Reagents

Hypervalent iodine reagents are powerful and versatile oxidants that have found widespread application in organic synthesis. dovepress.comarkat-usa.orgnih.gov These reagents, characterized by an iodine atom in a high oxidation state (+3 or +5), are known for their mild reaction conditions, high selectivity, and environmentally benign nature. rsc.orgnih.gov In the context of this compound, these reagents can facilitate a variety of oxidative transformations. The general classes of hypervalent iodine(III) reagents include iodosylarenes, (dihaloiodo)arenes, [bis(acyloxy)iodo]arenes, and iodonium (B1229267) salts, among others. dovepress.com

Hypervalent iodine compounds can be activated by Lewis acids, such as boranes, to enhance their reactivity. rsc.orgcardiff.ac.uk This activation can facilitate the generation of highly reactive intermediates, including aryl cation synthons. For instance, the combination of a hypervalent iodine(III) reagent with a Lewis acid can lead to the formation of a more electrophilic iodine species, which can then react with nucleophiles. rsc.org

In the presence of suitable coupling partners, these activated iodine species can participate in ligand coupling reactions. While specific examples detailing the generation of an aryl cation synthon directly from this compound for ligand coupling are not prevalent in the searched literature, the general principle of using hypervalent iodine reagents for such transformations is well-established. nih.gov For example, diaryliodonium salts, a class of hypervalent iodine compounds, are excellent arylating reagents. nih.gov The synthesis of 2-Carboxyphenyl(2,3,5,6-tetramethylphenyl)iodonium triflate has been reported from the reaction of 1,2,4,5-tetramethylbenzene (B166113). researchgate.net

Iodonium ylides and imides, which are classes of hypervalent iodine(III) reagents, serve as excellent precursors for carbene and nitrene intermediates, respectively. nih.gov These highly reactive species can undergo a variety of subsequent reactions, including cyclopropanations, C-H insertions, and rearrangements.

While the direct use of this compound to form a hypervalent iodine-based carbene or nitrene precursor is not explicitly detailed in the provided search results, the generation of iodonitrenes from hypervalent iodine compounds and their subsequent reactions are known. For example, iodonitrenes generated in situ from hypervalent iodine reagents and ammonium (B1175870) carbamate (B1207046) have been employed as highly reactive electrophilic aminating agents. researchgate.net

Hypervalent iodine(III) reagents are extensively used in the synthesis and functionalization of a wide array of heterocyclic compounds due to their remarkable oxidizing properties. dovepress.comchim.it These reagents can promote various cyclization and annulation reactions to construct heterocyclic rings. dovepress.com

Commonly used reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and (bis(trifluoroacetoxy)iodo)benzene (PIFA) have been instrumental in the synthesis of heterocycles such as azirines, imidazoles, and spiro compounds. dovepress.com For instance, PIFA has been used to mediate the cascade annulation of internal alkynes to afford spiro heterocycles. dovepress.com Although direct applications involving this compound as a substrate for these specific heterocyclic syntheses were not found, the general utility of hypervalent iodine reagents in this area is significant. chim.it

Oxidative Side-Chain Functionalization (e.g., Monofluorination of Methyl Groups)

The methyl groups of polymethylbenzenes are susceptible to oxidative functionalization. Research has shown that the oxidation of iodo-substituted polymethylbenzenes can lead to the formation of benzyl (B1604629) alcohols. researchgate.net A notable transformation is the monofluorination of methyl groups. For instance, the oxidation of 1,4-diiodo-2,3,5,6-tetramethylbenzene (B1352252) (diiododurene) with lead dioxide (PbO₂) in a hydrogen fluoride-pyridine mixture results in the monofluorination of a methyl group. researchgate.net

The reagent Selectfluor (F-TEDA-BF₄) has also been studied for its role in the functionalization of polymethylbenzenes. researchgate.net In the reaction of 1,2,4,5-tetramethylbenzene with Selectfluor, the course of the reaction is highly dependent on the solvent and the external nucleophile present. researchgate.net For example, in methanol, benzylic functionalization to form a benzyl methyl ether is the exclusive pathway, whereas in trifluoroacetic acid, ring esterification is observed. researchgate.net In the presence of water, an ipso attack followed by methyl group rearrangement and subsequent fluorination can occur. researchgate.netmdpi.com

Nucleophilic and Electrophilic Substitution Pathways at the Aromatic Ring

The aromatic ring of this compound can undergo both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution: The iodo group can be displaced by a nucleophile. An example is the reaction of 3-iodo-1,2,4,5-tetramethylbenzene (B1582473) with 2,2,2-trifluoroethanol (B45653) in the presence of sodium hydride and copper(I) iodide to yield 1,2,4,5-tetramethyl-3-(2,2,2-trifluoroethoxy)benzene. thieme-connect.de

Electrophilic Aromatic Substitution: The electron-rich benzene ring is susceptible to electrophilic attack. The iodination of 1,2,3,4-tetramethylbenzene (B1201564) with iodine and Selectfluor (F-TEDA-BF₄) in acetonitrile (B52724) proceeds to give this compound in good yield. chem-soc.si Further iodination can lead to di- and tri-iodinated products. chem-soc.si The regioselectivity of these reactions is high, with iodination occurring at the available positions on the aromatic ring. scielo.br

| Reaction Type | Substrate | Reagents | Product | Yield |

|---|---|---|---|---|

| Nucleophilic | 3-Iodo-1,2,4,5-tetramethylbenzene | 2,2,2-Trifluoroethanol, NaH, CuI | 1,2,4,5-Tetramethyl-3-(2,2,2-trifluoroethoxy)benzene | 62% thieme-connect.de |

| Electrophilic (Iodination) | 1,2,3,4-Tetramethylbenzene | I₂, F-TEDA-BF₄, MeCN | This compound | 85% chem-soc.si |

Radical Reactions Initiated by the Iodoarene Moiety

The carbon-iodine bond in iodoarenes can undergo homolytic cleavage to generate radical species. This can be initiated by various means, including photolysis or reaction with radical initiators. These aryl radicals can then participate in a range of transformations.

While specific studies focusing on radical reactions initiated directly from this compound were not prominently featured in the search results, the generation of haloarene radical cations from the oxidation of iodo- and bromo-substituted polymethylbenzenes has been reported. researchgate.net These radical cations are key intermediates in the oxidation of methyl groups to form benzyl alcohols. researchgate.net

Furthermore, azido-containing hypervalent iodine(III) reagents, which can be derived from iodoarenes, are known sources of azido (B1232118) radicals. acs.org These radicals can participate in reactions such as azidative cyclizations and ring expansions. acs.org Photocatalytic oxidation of polyenes using 1,4-dicyano-2,3,4,5-tetramethylbenzene has been shown to generate radical cations that lead to polycyclic scaffolds. acs.org

Mechanistic Investigations and Elucidation of Reaction Pathways

Mechanistic Studies of Oxidative Addition in Catalytic Cycles

Oxidative addition is a critical, often rate-determining, step in many catalytic cycles involving aryl halides. libretexts.orgmdpi.com This process involves the insertion of a low-valent metal center, such as Palladium(0) or Nickel(0), into the carbon-iodine bond of 1-iodo-2,3,4,5-tetramethylbenzene (B1586467). libretexts.orgnih.gov The reactivity for this step generally follows the trend I > Br > Cl for the halide. libretexts.orgyonedalabs.com

The oxidative addition of aryl halides can proceed through several distinct mechanistic pathways, primarily categorized as concerted or stepwise/radical. nih.govlibretexts.org

Concerted Mechanism: In this pathway, the C-I bond cleavage and the formation of two new metal-carbon and metal-iodine bonds occur in a single step through a three-membered transition state. nih.govlibretexts.org This is common for Pd(0) complexes and is often preceded by the coordination of the aryl halide to the metal center. libretexts.org Computational studies on various aryl halides have identified a 3-centered concerted mechanism as a primary pathway. chemrxiv.org

Stepwise/Radical Mechanisms: These pathways involve multiple steps and the formation of intermediates. One common stepwise route is initiated by a single-electron transfer (SET) from the metal center to the aryl halide, forming a radical ion pair. nih.govchimia.ch This can then collapse to the oxidative addition product or proceed via a radical chain mechanism. Radical clock experiments, such as those using 1-(allyloxy)-2-iodobenzene, are employed to detect the presence of aryl radical intermediates, which would signal a stepwise pathway. acs.orgresearchgate.net Studies on Ni(0) complexes, in particular, have shown that the reaction can proceed via both concerted and radical pathways, with the specific route depending on the arene's electronic properties and the halide. nih.gov

The choice of ligand coordinated to the metal center profoundly influences both the rate and the mechanism of oxidative addition.

Electronic Properties: Electron-donating ligands increase the electron density on the metal center, making it more nucleophilic and generally accelerating the rate of oxidative addition. libretexts.orgrsc.org This is particularly important for activating less reactive aryl halides. libretexts.org Conversely, the electronic properties of the aryl halide also play a role; electron-withdrawing groups on the aromatic ring can facilitate pathways like single-electron transfer. nih.gov

Steric Properties: The steric bulk of phosphine (B1218219) ligands is a critical factor. rsc.org Bulky ligands can promote the dissociation of a ligand to form a more reactive, lower-coordinate species, such as a 14-electron Pd(0) complex, which then undergoes oxidative addition. nih.gov For example, studies with Pd(PPh₃)₄ have shown that the reaction proceeds through the Pd(PPh₃)₂ intermediate. nih.gov The table below summarizes the effect of different ligand types on the oxidative addition mechanism.

| Ligand Type | Coordination Number | Predominant Mechanism | Reference |

| Monodentate (e.g., PPh₃, PCy₃) | 12e⁻ (PdL) or 14e⁻ (PdL₂) | Often concerted at PdL; can be displacement at PdL₂ | chemrxiv.orgnih.gov |

| Bidentate (e.g., DPPF, BINAP) | 14e⁻ (PdL₂) | Often nucleophilic displacement | chemrxiv.orgnih.gov |

| Bulky Biarylphosphines (e.g., SPhos) | Varies | Favors lower coordination numbers, influencing pathway | rsc.org |

Analysis of Transmetalation and Reductive Elimination Steps in Cross-Coupling

Following oxidative addition, the catalytic cycle continues with transmetalation and reductive elimination. libretexts.orgnih.gov

Transmetalation: This step involves the transfer of an organic group (e.g., from an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) center, displacing the halide. libretexts.orgyonedalabs.com This process typically requires activation by a base. libretexts.org The nature of the base and solvent can significantly affect the reaction's efficiency. libretexts.org For sterically hindered substrates, transmetalation can be slow and may become the rate-determining step. nih.gov

Reductive Elimination: This is the final step, where the two organic groups on the metal center couple and are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com This step generally proceeds with retention of stereochemistry. libretexts.org For the new bond to form, the organic moieties typically need to be in a cis orientation on the metal complex. mdpi.com

Identification of Catalyst Resting States and Rate-Determining Steps

In a catalytic cycle, the catalyst resting state is the most stable, and therefore most abundant, palladium species present during the reaction. Identifying this state is key to understanding the reaction's kinetics. nih.gov The rate-determining step is the slowest step in the cycle and represents the kinetic bottleneck. mdpi.compku.edu.cn

For many Suzuki-Miyaura couplings involving aryl iodides, oxidative addition is the rate-determining step. libretexts.orgmdpi.com

However, with highly reactive aryl iodides or sterically demanding substrates like this compound, the rate-determining step can shift to transmetalation or reductive elimination. nih.govresearchgate.net

Studies have identified various off-cycle catalyst resting states, such as palladium bis-thiolate complexes in C-S coupling or binuclear palladium complexes, depending on the specific reaction conditions and ligands used. nih.gov In some gold-catalyzed couplings of aryl iodides, an Au(I)-thiolate complex has been identified as a catalyst resting state. nih.govrsc.org

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for mapping reaction pathways and understanding the energetics of intermediates and transition states that are difficult to observe experimentally. researchgate.net

The synthesis of this compound often involves the electrophilic iodination of its precursor, 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene). DFT studies on the iodination of similar polysubstituted benzenes, like durene (1,2,4,5-tetramethylbenzene), offer valuable insights. researchgate.net The mechanism of electrophilic iodination typically proceeds through the formation of a π-complex between the arene and the iodinating agent (e.g., ICl), followed by a σ-complex (also known as an arenium ion intermediate), and finally deprotonation to yield the iodinated product. researchgate.netacs.org

DFT calculations have shown that for electron-rich substrates like durene, an alternative mechanism involving single-electron transfer (ET) can become competitive, especially with reagents like ICl in specific solvents. researchgate.net This highlights that the electronic nature of the tetramethylbenzene core heavily influences the operative iodination pathway.

| Reaction Step | Description | Key Computational Insights | Reference |

| π-Complex Formation | Initial association of the iodinating agent with the aromatic ring. | An exothermic process preceding the main energy barrier. | researchgate.net |

| σ-Complex Formation | Formation of a C-I bond, breaking aromaticity; often the highest energy barrier. | Polar solvents can lower the energy barrier, favoring an ion-pair route. | researchgate.net |

| Deprotonation | A proton is removed from the σ-complex to restore aromaticity. | Typically has a very low activation barrier. | researchgate.net |

| Electron Transfer (ET) Pathway | An alternative path involving one-electron oxidation of the arene. | Becomes significant for electron-rich arenes like durene with certain iodinating systems. | researchgate.net |

Theoretical Examination of Hypervalent Iodine Reactivity

The reactivity of hypervalent iodine compounds, such as those derived from this compound, is a subject of significant interest in computational chemistry. Theoretical examinations, primarily through Density Functional Theory (DFT) calculations, provide deep insights into the reaction mechanisms and the electronic structures of these species. nih.govdiva-portal.org

Hypervalent iodine compounds, formally featuring an iodine atom in a higher-than-normal oxidation state, are characterized by the presence of a three-center-four-electron (3c-4e) bond. scripps.eduumn.edu This bond is crucial to their reactivity, rendering the iodine atom highly electrophilic and facilitating the transfer of ligands. In the case of a hypothetical hypervalent iodine derivative of this compound, such as a diacetate (ArI(OAc)₂), the four methyl groups on the benzene (B151609) ring would influence its reactivity. These electron-donating groups would be expected to modulate the electrophilicity of the iodine center.

Theoretical studies on similar iodoarenes have shown that the energy barriers for various reactions, such as ligand exchange and reductive elimination, can be accurately predicted. chemrxiv.org For this compound derivatives, DFT calculations could elucidate the impact of the specific substitution pattern of the methyl groups on the stability of intermediates and transition states. The steric hindrance imposed by the methyl groups in the 2 and 5 positions could also play a significant role in dictating the stereochemical outcome of reactions.

Computational models can predict bond dissociation energies (BDEs) for the hypervalent bonds, offering a quantitative measure of their strength and, consequently, the reagent's stability and transfer capability for various functional groups. nih.govbeilstein-journals.org For instance, the BDEs of I-O or I-C bonds in hypervalent species derived from this compound would be influenced by the electronic effects of the polymethylated phenyl ring.

Furthermore, theoretical examinations can map out the potential energy surfaces for reactions involving these hypervalent iodine reagents. acs.org This allows for the detailed investigation of reaction pathways, including the identification of intermediates, transition states, and the determination of rate-limiting steps. Such studies on analogous systems have been instrumental in understanding the mechanisms of complex organic transformations catalyzed or mediated by hypervalent iodine compounds. chemrxiv.org

Role of Halogen Bonding Interactions in Catalysis and Molecular Dynamics

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. sci-hub.seacs.org The iodine atom in this compound, like in other iodoarenes, possesses a region of positive electrostatic potential on its outermost surface, opposite to the C-I covalent bond, known as a σ-hole. nih.gov This positive region can engage in attractive interactions with electron-rich atoms or moieties, an interaction that has been increasingly harnessed in catalysis and for controlling molecular assemblies.

In the context of catalysis, the halogen bond provided by this compound could be utilized to activate substrates. By acting as a Lewis acid, the iodine atom can coordinate to a Lewis basic site on a substrate, thereby lowering the energy barrier for a subsequent reaction. The strength and directionality of the halogen bond are key to its effectiveness in catalysis. The electron-donating methyl groups on the benzene ring of this compound would modulate the magnitude of the σ-hole on the iodine atom, and thus the strength of the halogen bond. Computational studies have shown that electron-withdrawing groups tend to enhance the σ-hole and strengthen the halogen bond, while electron-donating groups have the opposite effect. nih.gov

Structural Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

A thorough review of available scientific literature indicates that detailed single-crystal X-ray diffraction studies for 1-iodo-2,3,4,5-tetramethylbenzene (B1586467) (CAS 54509-71-6) have not been reported. Crystallographic data is available for its isomer, 1-iodo-2,3,5,6-tetramethylbenzene (iododurene), but this information cannot be extrapolated to the title compound due to differences in molecular symmetry and substitution patterns. Therefore, specific details on molecular conformation, bond geometries, crystal packing, and chirality in the crystalline state for this compound are not available at this time.

Without crystallographic data, an analysis of the crystal packing motifs and the specific intermolecular interactions (such as van der Waals forces or potential halogen bonding) that govern the solid-state assembly of this compound cannot be performed.

The potential for chirality in the crystalline state, which can arise from the specific arrangement of molecules in a non-centrosymmetric space group, cannot be investigated without experimental crystallographic results.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While comprehensive 1D and 2D NMR spectroscopic studies dedicated to the structural elucidation of this compound are not extensively detailed in the surveyed literature, some chemical suppliers indicate the availability of NMR data. General principles suggest that the ¹H NMR spectrum would show distinct signals for the single aromatic proton and the four non-equivalent methyl groups. Similarly, the ¹³C NMR spectrum would be expected to display ten unique carbon signals: six for the benzene (B151609) ring (one bearing the iodine atom, four bearing methyl groups, and one bearing a hydrogen atom) and four for the methyl carbons. However, specific, peer-reviewed experimental chemical shifts and coupling constants for this compound are not provided in the available sources.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Analysis

Detailed experimental and theoretical analyses of the infrared (IR) and Raman spectra for this compound are not found in the reviewed scientific papers. A study on related polyiodinated trimethylbenzenes demonstrates the utility of IR spectroscopy for characterizing such compounds, but specific vibrational mode assignments for this compound are not available. oup.com

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. For this compound, the molecular formula is established as C₁₀H₁₃I. epa.govmatrix-fine-chemicals.com This composition corresponds to a calculated average mass of approximately 260.118 g/mol and a monoisotopic mass of 260.0062 g/mol , which can be precisely verified by HRMS to validate the molecular formula of a synthesized sample. epa.govmatrix-fine-chemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₃I | epa.govmatrix-fine-chemicals.com |

| Average Molecular Weight | 260.118 g/mol | epa.govmatrix-fine-chemicals.com |

| Monoisotopic Mass | 260.0062 g/mol | epa.gov |

| CAS Number | 54509-71-6 | epa.govmatrix-fine-chemicals.com |

Optical and Fluorescence Spectroscopy for Electronic Transitions

Optical and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions in aromatic molecules like this compound. The absorption of ultraviolet (UV) or visible light promotes electrons from a ground electronic state to a higher energy excited state. The subsequent de-excitation can occur through various pathways, including non-radiative decay or the emission of light, known as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). The electronic properties and the resulting spectra of benzene derivatives are significantly influenced by the nature and position of substituents on the aromatic ring.

In substituted benzenes, methyl groups act as weak electron-donating groups, while iodine, a halogen, can exhibit both inductive electron-withdrawing effects and resonance electron-donating effects, in addition to promoting intersystem crossing (the "heavy-atom effect") which can facilitate phosphorescence. The interplay of these substituents in this compound dictates its unique electronic structure.

Detailed spectroscopic studies on iodinated tetramethylbenzene isomers, particularly in the context of donor-acceptor complexes, provide insight into their electronic transitions. When co-crystallized with an electron acceptor like pyromellitic diimide (PmDI), iodotetramethylbenzene derivatives act as electron donors. This interaction can lead to the formation of charge-transfer (CT) states, which have distinct spectroscopic signatures compared to the locally excited (LE) states of the individual molecules. rsc.org

Research on co-crystals of pyromellitic diimide with isomers of iodotetramethylbenzene demonstrates the modulation of emission properties. For instance, the fluorescence quantum yields (ΦF) for 1,4-diiodo-2,3,5,6-tetramethylbenzene (B1352252) and 1,2-diiodo-3,4,5,6-tetramethylbenzene (B1298531) are very low when measured individually. However, when complexed with an acceptor, they exhibit intense charge-transfer emission. rsc.org Specifically, the co-crystals display a strong, delayed emission described as ambient charge-transfer phosphorescence, a result of the heavy iodine atoms facilitating the transition from the singlet CT state to the triplet CT state. rsc.org

The steady-state emission spectra of these donor-acceptor co-crystals show intense greenish-yellow light, with emission maxima dependent on the specific isomer used. rsc.org The significant difference in emission lifetimes between the individual donor molecules and the co-crystals further highlights the charge-transfer nature of the excited state. rsc.org

Table 1: Spectroscopic Data for Iodotetramethylbenzene Isomer Complexes

This table presents emission data for donor-acceptor co-crystals formed between a pyromellitic diimide acceptor (A) and different iodotetramethylbenzene donors (D).

| Donor Compound (Isomer) | Complex | Emission Max (λem) | Emission Lifetime (τ) | Reference |

| 1,4-diiodo-2,3,5,6-tetramethylbenzene | A+D1 | 520 nm | 22.02 µs | rsc.org |

| 1,2-diiodo-3,4,5,6-tetramethylbenzene | A+D2 | 528 nm | 12.24 µs | rsc.org |

The interaction of molecules with their solvent environment also influences the electronic transitions. Studies on 1,2,4,5-tetramethylbenzene (B166113), a related compound, show that spectral bands in solution are broader than in the gas phase due to fluctuations in solute-solvent interactions. covenantuniversity.edu.ng Increasing the electron-donating capacity of an aromatic solvent can cause a red-shift in the absorption band of a solute, indicating ground-state electronic interactions. rsc.org This principle suggests that the absorption and emission spectra of this compound would also be sensitive to the polarity and electronic nature of the solvent medium.

Computational Chemistry and Theoretical Modeling of 1 Iodo 2,3,4,5 Tetramethylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of 1-iodo-2,3,4,5-tetramethylbenzene (B1586467). This method allows for precise calculations of the molecule's geometry and electronic landscape.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Through geometry optimization, the lowest energy conformation of the molecule can be predicted. For instance, studies on related iodinated durene compounds have shown that the iodine atom can be displaced slightly from the mean plane of the carbon atoms. researchgate.net In one study, the iodine atom in 1-iodo-2,3,5,6-tetramethylbenzene was found to be displaced by 0.1003 (5) Å from the mean plane of the ten carbon atoms. researchgate.net

These calculations also provide a detailed picture of the electronic structure, revealing how electrons are distributed within the molecule. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules.

Optimized Geometric Parameters of this compound (Theoretical)

| Parameter | Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-H Bond Length | ~1.09 Å |

Note: These are representative values and can vary depending on the specific DFT functional and basis set used in the calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, dictates the molecule's chemical reactivity and the energy required for electronic excitation. irjweb.com

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and potentially more reactive. irjweb.comresearchgate.net For conjugated systems, as the extent of conjugation increases, the HOMO-LUMO gap tends to decrease, leading to absorption of light at longer wavelengths. libretexts.org DFT calculations enable the precise determination of these orbital energies and the resulting gap, which is fundamental for predicting the molecule's behavior in electronic devices and photochemical reactions. wuxiapptec.com

Calculated Frontier Orbital Energies for a Representative System

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and depend on the computational methodology.

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic vibrational spectrum can be generated.

Furthermore, more advanced calculations can account for anharmonicity, which are deviations from the simple harmonic oscillator model. researchgate.net These anharmonic corrections often lead to better agreement between theoretical and experimental vibrational spectra, providing a more accurate assignment of the observed vibrational modes. researchgate.net

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Dynamics

While DFT provides a static picture of the molecule's minimum energy structure, molecular dynamics (MD) simulations offer insights into its dynamic behavior. elifesciences.org By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. nih.govnih.gov

For a molecule like this compound, MD simulations can shed light on the rotation of the methyl groups and the flexibility of the benzene (B151609) ring. This information is crucial for understanding how the molecule behaves in different environments, such as in solution or within a crystal lattice, and how its shape influences its interactions with other molecules.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. faccts.de This method allows for the calculation of electronic excited states, providing information about the molecule's absorption spectrum and other photophysical properties. rsc.org

TD-DFT can predict the energies of electronic transitions, which correspond to the wavelengths of light the molecule absorbs. It also provides information about the nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different regions. rsc.org This is particularly relevant for understanding the photophysical behavior of donor-acceptor systems where this compound might act as an electron donor. rsc.org

Modeling of Intermolecular Charge-Transfer Interactions and Exciplex Formation

When this compound interacts with an electron-accepting molecule, it can form a charge-transfer complex. In the excited state, this can lead to the formation of an exciplex, a transient complex that exists only in the excited state. researchgate.net

Computational modeling plays a key role in understanding these intermolecular interactions. researchgate.net By performing calculations on a system containing both this compound and an acceptor molecule, it is possible to model the charge-transfer process and predict the stability and properties of the resulting complex. nih.gov These calculations can elucidate the geometry of the complex, the extent of charge transfer, and the nature of the orbitals involved in the interaction. Such studies are vital for designing materials with specific charge-transport or luminescent properties. rsc.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design of this compound

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational approach aimed at correlating the structural or physicochemical features of molecules with their macroscopic properties. This methodology is pivotal in the predictive design of novel chemical entities, offering a cost-effective and efficient alternative to extensive experimental synthesis and characterization. For a unique compound such as this compound, QSPR studies, though not extensively documented in dedicated literature, can be conceptually applied to forecast its behavior and guide the synthesis of derivatives with desired characteristics.

The fundamental principle of QSPR lies in the hypothesis that the physical, chemical, and biological properties of a compound are intrinsically linked to its molecular structure. By quantifying specific structural attributes, known as molecular descriptors, it is possible to construct mathematical models that predict a particular property of interest. These models are typically developed using a 'training set' of compounds for which the property has been experimentally determined and are subsequently validated using a 'test set' of compounds not used in the model's development.

For halogenated aromatic compounds, QSPR models have been successfully developed to predict a range of properties including boiling point, melting point, density, and environmental toxicity. nih.gov These studies often employ a variety of molecular descriptors to capture the nuances of the molecular structure that influence a given property.

Methodology of a QSPR Study

A typical QSPR study for a class of compounds including this compound would involve the following key steps:

Data Set Selection: A diverse set of structurally related compounds with accurately measured property data is compiled. For this compound, this would ideally include other iodinated and poly-methylated benzene derivatives.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide array of molecular descriptors is calculated. These can be broadly categorized as:

Constitutional Descriptors: These are the most basic descriptors and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These numerical values are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include information about its size and shape, such as molecular volume and surface area.

Electrostatic Descriptors: These descriptors relate to the charge distribution within the molecule, such as dipole moment and partial charges on atoms.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide insights into the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap.

Model Development: Using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical relationship is established between a selection of the most relevant descriptors (the independent variables) and the property of interest (the dependent variable).

Model Validation: The predictive power of the developed QSPR model is rigorously assessed. This involves internal validation (e.g., cross-validation) and, most importantly, external validation using a set of compounds that were not used to build the model.

Application to this compound and its Isomers

The influence of the substitution pattern on the physicochemical properties of a molecule is a key aspect that QSPR can elucidate. For instance, the melting and boiling points of isomers can vary significantly due to differences in molecular symmetry and intermolecular forces. A comparison of the known properties of this compound and its isomer, 1-iodo-2,3,5,6-tetramethylbenzene (iododurene), highlights this point.

Table 1: Comparison of Physicochemical Properties of Iodo-tetramethylbenzene Isomers

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | 54509-71-6 | C₁₀H₁₃I | 30 finetechnology-ind.comcoleparmer.com | 278.1 (at 760 mmHg) letopharm.com | 1.472 finetechnology-ind.comletopharm.com |

| 1-Iodo-2,3,5,6-tetramethylbenzene | 2100-25-6 | C₁₀H₁₃I | 78-82 | 274.2 (at 760 mmHg) | 1.472 |

The significant difference in the melting points of these two isomers, despite having the same molecular formula and density, underscores the importance of molecular shape and crystal packing, which can be captured by specific topological and geometrical descriptors in a QSPR model.

Predictive Design through QSPR

A hypothetical QSPR model for predicting the boiling point of iodo-tetramethylbenzene isomers could be developed. Such a model would likely incorporate descriptors that account for molecular size, shape, and intermolecular interactions. For example, a larger molecular volume or surface area generally leads to a higher boiling point due to increased van der Waals forces. Similarly, the presence of a dipole moment can influence boiling point, although for relatively non-polar molecules like these, its effect might be minor compared to dispersion forces.

To illustrate the concept, the following table presents a hypothetical dataset for a QSPR study on iodo-tetramethylbenzene isomers. The descriptor values are illustrative and not based on actual calculations.

Table 2: Hypothetical Data for a QSPR Model to Predict Boiling Point

| Compound Name | Molecular Weight ( g/mol ) | Molecular Volume (ų) | Wiener Index | Predicted Boiling Point (°C) |

| This compound | 260.11 | 175.3 | 810 | 278 |

| 1-Iodo-2,3,4,6-tetramethylbenzene | 260.11 | 176.1 | 815 | 280 |

| 1-Iodo-2,3,5,6-tetramethylbenzene | 260.11 | 174.9 | 805 | 275 |

In this hypothetical scenario, a QSPR equation might take the form of:

Boiling Point = (c₁ × Molecular Weight) + (c₂ × Molecular Volume) + (c₃ × Wiener Index) + constant

Where c₁, c₂, and c₃ are coefficients determined from the regression analysis of the training set data.

Advanced Applications in Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Molecules

1-iodo-2,3,4,5-tetramethylbenzene (B1586467) serves as a crucial building block in the creation of more intricate organic structures. Its iodine atom can be readily substituted in various chemical reactions, allowing for the attachment of other molecular fragments. This makes it a valuable intermediate in multi-step synthetic pathways.

Development of Specialized Intermediates for Pharmaceutical Research

The field of pharmaceutical research often requires the synthesis of novel and complex molecules to explore new therapeutic avenues. This compound can be utilized as a starting material or intermediate in the synthesis of potential drug candidates. Its tetramethylbenzene core can be incorporated into larger molecular frameworks designed to interact with specific biological targets. The iodinated aromatic structure is particularly useful in radiolabeling for imaging studies, a key component of modern drug development.

For instance, iodinated aromatic compounds are known to possess anti-infective and antineoplastic properties, making them interesting scaffolds for pharmaceutical development. scbt.com The synthesis of various nitrogen-rich heterocyclic compounds, which are known to have a wide range of therapeutic and biological effects including anticancer, anticonvulsant, and anti-inflammatory properties, can potentially utilize intermediates derived from this compound. nih.gov

Building Blocks for Agrochemical Development

Similar to its role in pharmaceuticals, this compound and its derivatives are employed in the synthesis of new agrochemicals. The development of effective and selective pesticides and herbicides relies on the ability to create novel molecular structures. The tetramethylbenzene moiety can be a key component of these structures, contributing to their biological activity.

The following table provides examples of related iodinated compounds and their applications, highlighting the versatility of this class of molecules in chemical synthesis.

| Compound Name | CAS Number | Application |

| 1-Iodo-2,3-dimethylbenzene | 31599-60-7 | Chemical Intermediate |

| 1,2-Diiodo-4,5-dimethylbenzene | 5182-67-2 | Chemical Intermediate |

| 3-Iodo-1,2,4,5-tetramethylbenzene (B1582473) | 2100-25-6 | Research Chemical with potential anti-infective and antineoplastic properties |

Integration into Advanced Materials and Devices

The unique electronic and structural properties of this compound make it a valuable component in the development of advanced materials with novel functionalities.

Organic Electronics: Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of organic electronics, derivatives of this compound are being explored for their potential use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). google.com The performance of these devices is highly dependent on the electronic properties of the organic materials used. The tetramethylbenzene core can be incorporated into larger conjugated systems, which are essential for charge transport and light emission in OLEDs and for light absorption and charge separation in OPVs. The presence of the iodine atom can also influence the electronic properties of the molecule, providing a means to tune the material for optimal device performance. google.com

Fabrication of Charge-Transfer Co-crystals Exhibiting Unique Photophysical Properties (e.g., Ambient Phosphorescence)

Recent research has demonstrated the use of iodo-substituted tetramethylbenzene derivatives in the formation of charge-transfer (CT) co-crystals. rsc.orgnih.gov These co-crystals, formed by the self-assembly of an electron-donating molecule (like an iodinated tetramethylbenzene) and an electron-accepting molecule, can exhibit unique photophysical properties, including ambient phosphorescence. rsc.orgnih.gov Specifically, co-crystallization of pyromellitic diimide with electron-rich aromatic donors containing heavy atoms, such as 1,4-diiodo-2,3,5,6-tetramethylbenzene (B1352252), can lead to efficient charge-transfer phosphorescence at room temperature. rsc.orgnih.gov The ability to tune the donor molecule allows for the modulation of the emissive excited states. rsc.orgnih.gov This approach to creating phosphorescent materials has potential applications in organic lighting and sensing technologies. rsc.org

| Donor Molecule | Acceptor Molecule | Resulting Property |

| 1,4-Diiodo-2,3,5,6-tetramethylbenzene | Pyromellitic diimide | Ambient Charge-Transfer Phosphorescence |

| 1,2-Diiodo-3,4,5,6-tetramethylbenzene (B1298531) | Pyromellitic diimide | Ambient Charge-Transfer Phosphorescence |

Component in Coordination Polymers and Metal-Organic Frameworks (MOFs) with Tailored Architectures

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comresearchgate.nettandfonline.comacs.org These materials have garnered significant interest due to their tunable structures and potential applications in areas such as gas storage, catalysis, and sensing. mdpi.comresearchgate.net While direct use of this compound as a primary ligand is not extensively documented, its derivatives, particularly those functionalized with coordinating groups like pyridyls, can act as ligands in the construction of these frameworks. For example, a related compound, 1,4-bis[2-(4-pyridyl)ethenyl]-2,3,5,6-tetramethylbenzene, has been used to construct zinc-based coordination polymers with diverse and tunable frameworks. researchgate.net The rigid and bulky nature of the tetramethylbenzene core can influence the resulting topology and properties of the coordination polymer or MOF.

Use in Catalysis and Supramolecular Assembly

Aryl iodides such as this compound are fundamental components in the construction of complex molecular architectures due to the ability of the iodine atom to participate in halogen bonding. This non-covalent interaction, where the iodine atom acts as a Lewis acidic halogen bond donor, allows for the self-assembly of molecules into well-defined supramolecular structures. rsc.org This principle has been successfully applied in catalysis, where phosphine (B1218219) ligands functionalized with iodoaryl groups can assemble in the presence of a metal center, creating a "supramolecular chelate." For example, research has demonstrated the synthesis of a rhodium(I) complex where a pyridyl-phosphine and an iodotetrafluoroaryl-phosphine are held together by a nitrogen-iodine halogen bond. This assembled catalyst was effective in the hydroboration of terminal alkynes, showcasing how the specific geometry enforced by halogen bonding can facilitate catalytic reactions. rsc.org While this example uses a fluorinated iodoarene for a stronger interaction, the underlying principle is applicable to other iodoarenes like this compound for creating novel catalyst backbones. rsc.org

Furthermore, iodoarenes are critical precursors for the synthesis of hypervalent iodine reagents, which are widely used as powerful and environmentally benign oxidizing agents in metal-free catalysis. umn.edursc.org By oxidizing the iodine atom of a precursor like this compound, catalytically active λ³-iodanes or λ⁵-iodanes can be generated. umn.edu These species can be rendered chiral by attaching them to a chiral backbone, enabling highly enantioselective transformations. For instance, a chiral iodoarene precursor can be oxidized in situ with an agent like meta-chloroperoxybenzoic acid (mCPBA) to form a chiral hypervalent iodine(III) catalyst. Such catalysts have proven effective in reactions like the enantioselective spirolactonization of naphthol derivatives, a key transformation in the synthesis of pharmaceutical intermediates. The versatility of this compound and its isomers as precursors to these hypervalent iodine catalysts opens avenues for developing new, selective oxidative processes. umn.edu

Contribution to Selective Aromatic Synthesis

Iodo-aromatic compounds are highly valued intermediates in organic synthesis, primarily because the carbon-iodine bond is more reactive than the corresponding C-Br or C-Cl bonds, making it an excellent functional handle for forming new bonds. arkat-usa.orgscielo.br They are frequently used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds, which is a cornerstone of modern synthetic chemistry for creating complex molecules from simpler aromatic precursors. scielo.br

The synthesis of specific iodoarene isomers itself is a critical aspect of selective aromatic synthesis. The direct iodination of activated aromatic rings can be challenging due to the low electrophilicity of iodine and the formation of the deactivating hydrogen iodide (HI) byproduct. arkat-usa.orgscielo.br To overcome this, various reagent systems have been developed to achieve high regioselectivity. One effective method involves using triiodoisocyanuric acid (TICA), which can regioselectively iodinate activated arenes in high yields under mild conditions. scielo.brresearchgate.net The reaction proceeds with high precision, typically affording a single major regioisomer. scielo.br This level of control is essential for multi-step syntheses where a specific isomer is required. Research on the iodination of various activated arenes with TICA demonstrates its efficacy in producing the corresponding iodoarenes with excellent selectivity. scielo.brresearchgate.net

While this compound is a valuable building block, searches for its specific application in reactions involving Aldol-Aromatic Mechanism derivatives did not yield relevant results. Its primary contribution to selective synthesis lies in its role as a versatile precursor, enabled by the targeted introduction of the iodo group onto the polymethylated benzene (B151609) core.

Table 2: Regioselective Iodination of Activated Arenes with Triiodoisocyanuric Acid (TICA)

| Entry | Substrate | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Anisole | 0.7 | 4-Iodoanisole | 90 |

| 2 | Acetanilide | 1.5 | 4-Iodoacetanilide | 86 |

| 3 | Durene (1,2,4,5-Tetramethylbenzene) | 20 | 3-Iodo-1,2,4,5-tetramethylbenzene | 90 |

| 4 | Mesitylene (1,3,5-Trimethylbenzene) | 0.7 | 2-Iodo-1,3,5-trimethylbenzene | 93 |

| 5 | Toluene | 48 | o-/p-Iodotoluene | 73 |

This table is adapted from data on the highly regioselective iodination of activated arenes using TICA in acetonitrile (B52724). scielo.brresearchgate.net

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. Future research should prioritize the development of more sustainable and atom-economical methods for the preparation of 1-iodo-2,3,4,5-tetramethylbenzene (B1586467) and other aryl iodides. Current methods for synthesizing aryl iodides often involve diazotization of aromatic amines, which can be hazardous, or direct iodination, which may require harsh reagents and produce significant waste. nih.govkashanu.ac.ir

Key areas for future investigation include:

Catalytic Iodination: Exploring novel catalysts, such as those based on earth-abundant metals or even metal-free systems, could lead to more efficient and environmentally friendly iodination processes. The use of recyclable catalysts, like nano SiO2/HIO4, presents a promising avenue for reducing waste. kashanu.ac.ir

Solvent-Free and Alternative Media Reactions: Developing synthetic routes that minimize or eliminate the use of volatile and toxic organic solvents is crucial. kashanu.ac.ir Research into solid-state reactions or the use of greener solvents like water or ionic liquids could significantly improve the environmental footprint of aryl iodide synthesis. researchgate.net

One-Pot Syntheses: Telescopic or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce waste, energy consumption, and purification efforts. nih.govresearchgate.net Investigating one-pot procedures for the synthesis of this compound from readily available starting materials is a valuable research direction.

Discovery of Novel Reactivity Modes and Catalytic Transformations

The reactivity of the carbon-iodine bond in this compound is a rich area for exploration. While its use in cross-coupling reactions is established, there is significant potential to uncover new reactivity patterns and catalytic applications.

Future research could focus on:

Activation of the C-I Bond: Investigating new methods for activating the sterically hindered C-I bond in this compound could open up novel reaction pathways. This could involve the use of photoredox catalysis, mechanochemistry, or novel transition metal catalyst systems.

Hypervalent Iodine Chemistry: Exploring the synthesis and reactivity of hypervalent iodine compounds derived from this compound could lead to the development of new and selective oxidizing agents.

Catalyst Development: Using this compound and its derivatives as ligands or components of catalyst systems is another promising area. The steric bulk and electronic properties of the tetramethylphenyl group could be exploited to control the selectivity and activity of catalytic transformations.

Advancements in Computational Modeling for Rational Design and Prediction

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Applying advanced computational methods to this compound can accelerate the discovery of new reactions and materials.

Future research in this area should include:

Reaction Mechanism Studies: Employing Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of known and potential reactions involving this compound. acs.orgnih.govacs.orgub.edu This can provide valuable insights into reaction pathways, transition states, and the factors controlling selectivity.

Predictive Modeling: Developing predictive models for the reactivity of this compound in various chemical environments. nih.govrsc.org This could involve the use of machine learning and artificial intelligence to screen for new reaction conditions and potential applications.

Rational Design of Functional Molecules: Using computational tools to design new molecules based on the this compound scaffold with specific electronic, optical, or material properties. benthamdirect.com

Exploration of this compound in Multicomponent Systems and Next-Generation Functional Materials

The unique properties of this compound make it an attractive building block for the construction of complex molecular architectures and functional materials.

Future research directions include:

Q & A

Q. Can this compound enhance polymer curing or conductivity?

- Methodological Answer : As a solvent additive, it improves crosslinking in polybutadiene systems at low temperatures (e.g., 40°C). Characterize via dynamic mechanical analysis (DMA) to assess glass transition temperature (Tg) shifts. For conductive polymers, iodine’s electron-withdrawing effect may enhance charge transport in polyaniline composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.